molecular formula C13H20N2O2S B4433875 5-methyl-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide

5-methyl-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide

Cat. No.: B4433875
M. Wt: 268.38 g/mol
InChI Key: BDBOBLIPPAPUCM-UHFFFAOYSA-N
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Description

5-methyl-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbamide and a cyanoacetic acid derivative.

    Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl halides or methyl sulfonates.

    Attachment of the Morpholine Moiety: The morpholine moiety can be attached through nucleophilic substitution reactions using morpholine and an appropriate leaving group, such as a halide or tosylate.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the thiophene derivative with an amine, such as 3-(morpholin-4-yl)propylamine, under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods may include continuous flow synthesis, use of green solvents, and catalytic processes to improve yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, borane

    Substitution: Halogenation (chlorine, bromine), nitration (nitric acid), sulfonation (sulfuric acid)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives

Scientific Research Applications

5-methyl-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide has various scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates with anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: Thiophene derivatives are used in the development of organic semiconductors, conductive polymers, and organic light-emitting diodes (OLEDs).

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various coupling reactions, such as Suzuki-Miyaura and Heck reactions.

Mechanism of Action

The mechanism of action of 5-methyl-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes, receptors, and ion channels, to exert its biological effects. The exact pathways and targets involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Morpholine Derivatives: Compounds containing the morpholine moiety, such as afobazole and cobicistat, which have various pharmacological activities.

Uniqueness

5-methyl-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide is unique due to its specific combination of the thiophene ring, morpholine moiety, and carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-methyl-N-(3-morpholin-4-ylpropyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-11-3-4-12(18-11)13(16)14-5-2-6-15-7-9-17-10-8-15/h3-4H,2,5-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBOBLIPPAPUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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